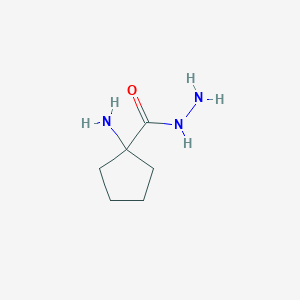![molecular formula C8H5N5 B14746524 1H-Pyrazolo[3,4-b]pyrido[2,3-e]pyrazine CAS No. 656-27-9](/img/structure/B14746524.png)
1H-Pyrazolo[3,4-b]pyrido[2,3-e]pyrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrazolo[3,4-b]pyrido[2,3-e]pyrazine is a heterocyclic compound that belongs to the family of pyrazolopyridines These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure
Vorbereitungsmethoden
The synthesis of 1H-Pyrazolo[3,4-b]pyrido[2,3-e]pyrazine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with pyridine carboxylic acids under acidic conditions. The reaction conditions often include the use of solvents like acetic acid and catalysts such as iodine . Industrial production methods may involve optimizing these reactions for higher yields and scalability, often using continuous flow reactors and automated synthesis techniques .
Analyse Chemischer Reaktionen
1H-Pyrazolo[3,4-b]pyrido[2,3-e]pyrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include solvents like ethanol, methanol, and dichloromethane, and catalysts such as palladium on carbon for hydrogenation reactions .
Wissenschaftliche Forschungsanwendungen
1H-Pyrazolo[3,4-b]pyrido[2,3-e]pyrazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as a bioactive molecule with applications in enzyme inhibition and receptor modulation.
Wirkmechanismus
The mechanism by which 1H-Pyrazolo[3,4-b]pyrido[2,3-e]pyrazine exerts its effects is primarily through interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways . The compound’s lipophilicity allows it to easily diffuse into cells, enhancing its bioavailability .
Vergleich Mit ähnlichen Verbindungen
1H-Pyrazolo[3,4-b]pyrido[2,3-e]pyrazine can be compared with other similar compounds such as:
1H-Pyrazolo[3,4-b]pyridine: Similar in structure but lacks the additional pyrazine ring, which may affect its biological activity and chemical reactivity.
1H-Pyrrolo[2,3-b]pyridine: Another related compound with a pyrrole ring instead of a pyrazole ring, leading to different electronic properties and reactivity.
Pyrido[2,3-b]pyrazine: Lacks the pyrazole ring, which can influence its application in materials science and medicinal chemistry.
The uniqueness of this compound lies in its fused ring system, which imparts distinct electronic and steric properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
656-27-9 |
|---|---|
Molekularformel |
C8H5N5 |
Molekulargewicht |
171.16 g/mol |
IUPAC-Name |
2,4,5,8,10-pentazatricyclo[7.4.0.03,7]trideca-1(9),2,5,7,10,12-hexaene |
InChI |
InChI=1S/C8H5N5/c1-2-5-7(9-3-1)12-6-4-10-13-8(6)11-5/h1-4H,(H,10,11,13) |
InChI-Schlüssel |
PKYXFEDXPLJBCW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(N=C1)N=C3C=NNC3=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(2R,4R,5S)-4-azido-5-(trityloxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B14746458.png)




![1-[(2R,4S,5R)-5-[(dimethylamino)methyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B14746496.png)
![N-[[5-(4-acetylphenyl)-2-furyl]methylideneamino]-3-hydroxy-naphthalene-2-carboxamide](/img/structure/B14746502.png)




![Trichloro[bis(trifluoromethyl)]-lambda~5~-phosphane](/img/structure/B14746547.png)

